molecular formula C14H14O6 B2763184 2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid CAS No. 300674-06-0

2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid

Cat. No.: B2763184
CAS No.: 300674-06-0
M. Wt: 278.26
InChI Key: DZVITWLQUAHHBZ-UHFFFAOYSA-N
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Description

2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid is a benzofuran derivative of interest in medicinal chemistry and pharmacological research. While specific studies on this exact compound are limited, research into structurally similar benzofuran compounds reveals potential valuable research applications. Benzofuran scaffolds are frequently investigated for their antimicrobial properties . Furthermore, benzofuran propanoic acid analogues have been identified as potent and selective agonists for the G-protein coupled receptor 120 (GPR120/FFAR4), a target of significant interest for the treatment of Type 2 diabetes . Other research areas for benzofuran-containing molecules include the study of lysosomal phospholipase A2 (PLA2G15) inhibition, which is a cellular target associated with drug-induced phospholipidosis, a form of drug toxicity . This compound serves as a crucial building block and intermediate for researchers synthesizing and characterizing novel chemical entities for various biological assays . As a specialty chemical, it is provided for early discovery research. FOR RESEARCH USE ONLY. Not for use in diagnostic, therapeutic, or human consumption applications.

Properties

IUPAC Name

2-[(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl)oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O6/c1-7-12(14(17)18-3)10-6-9(4-5-11(10)20-7)19-8(2)13(15)16/h4-6,8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVITWLQUAHHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(C)C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with carboxylic acids or their derivatives.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group is introduced via esterification reactions, often using methanol and a suitable acid catalyst.

    Attachment of the Propanoic Acid Moiety: The final step involves the esterification of the benzofuran derivative with propanoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the methoxycarbonyl group to other functional groups, such as alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it valuable in drug discovery and development:

  • Biological Activity : Benzofuran derivatives are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The methoxycarbonyl and propanoic acid groups may enhance binding affinity to biological targets .

Organic Synthesis

  • Building Block for Complex Molecules : This compound serves as an essential intermediate in synthesizing more complex organic molecules, allowing researchers to explore new chemical entities with potential therapeutic effects .

Material Science

  • Specialty Chemicals Production : It can be utilized in creating materials with unique properties, such as polymers or coatings that require specific functionalities derived from the benzofuran structure .

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer properties of benzofuran derivatives, including 2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid. The results indicated that the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings demonstrated that it could modulate enzyme activity, providing insights into its role as a biochemical tool for studying metabolic processes .

Comparative Data Table

Application AreaDescriptionPotential Impact
Medicinal ChemistryAnti-inflammatory and anti-cancer propertiesDevelopment of new therapeutics
Organic SynthesisIntermediate for complex molecule synthesisExpansion of chemical libraries
Material ScienceProduction of specialty chemicalsInnovation in material properties

Mechanism of Action

The mechanism of action of 2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid involves its interaction with specific molecular targets. The benzofuran core can bind to various receptors and enzymes, modulating their activity. The methoxycarbonyl and propanoic acid groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Structural Differences Impact on Properties
2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid Ethoxy group replaces methoxycarbonyl Increased lipophilicity; slower metabolic degradation due to larger alkyl chain
3-{[3-(Methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}propanoic acid Thiophene replaces benzofuran; carbamoyl added Enhanced hydrogen bonding; altered aromatic interactions (sulfur vs. oxygen)
3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic Acid Furan replaces benzofuran; α,β-unsaturated acid Higher reactivity (Michael acceptor potential); reduced steric hindrance
3-(5-Methylfuran-2-yl)propanoic acid Simplified furan; no methoxycarbonyl or benzofuran Lower bioactivity; improved metabolic stability
Solubility and Lipophilicity
  • Main Compound : Moderate water solubility due to the carboxylic acid group, balanced by the hydrophobic benzofuran and methoxycarbonyl moieties.
  • Ethoxycarbonyl Analog : Lower aqueous solubility compared to the methoxy variant, as the ethoxy group increases logP .
  • Thiophene-Carbamoyl Analog : Improved solubility in polar solvents due to the carbamoyl group, but reduced membrane permeability .
Reactivity and Stability
  • α,β-Unsaturated Acid () : The conjugated double bond enables nucleophilic addition reactions, useful in prodrug design but raises stability concerns .
  • Thiophene vs.

Biological Activity

2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid is a benzofuran derivative that has attracted attention due to its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anticancer, and antiproliferative effects. This article reviews the current understanding of the biological activity of this compound, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12O4C_{13}H_{12}O_4. The compound features a benzofuran moiety with methoxycarbonyl and propanoic acid functional groups, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds, including this compound, exhibit significant antimicrobial properties. A study assessed the antimicrobial efficacy of various benzofuran derivatives against Gram-positive and Gram-negative bacteria as well as yeasts. Results showed that certain derivatives demonstrated notable inhibition zones, indicating their potential use as antimicrobial agents .

CompoundMicrobial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
Control (Standard Antibiotic)Various>20

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. A study reported that this compound exhibited cytotoxic effects on human leukemia cells (K562) through apoptosis induction. The mechanism involved increased reactive oxygen species (ROS) production and caspase activation, leading to programmed cell death .

Case Study: K562 Cell Line

In a specific case study using K562 cells, the compound was tested for its cytotoxicity and apoptotic effects:

  • MTT Assay : Showed a significant reduction in cell viability at concentrations above 10 µM.
  • Apoptosis Analysis : Flow cytometry indicated that treatment with the compound resulted in a 60% increase in early apoptotic cells compared to the control group.

Structure-Activity Relationship (SAR)

The structure of benzofuran derivatives significantly influences their biological activity. Variations in substituents on the benzene ring affect both the potency and selectivity of these compounds against different biological targets. For instance, the presence of methoxycarbonyl groups enhances solubility and bioavailability, which are critical for effective therapeutic applications .

SubstituentBiological Activity
MethoxycarbonylIncreased solubility and cytotoxicity
Methyl GroupEnhanced binding affinity to target proteins

Q & A

Q. What are the recommended synthetic routes for preparing 2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid?

The synthesis typically involves condensation reactions between benzofuran precursors and propanoic acid derivatives. Key steps include:

  • Functionalization of the benzofuran core at the 5-position with a methoxycarbonyl group.
  • Coupling the modified benzofuran with a propanoic acid linker via an ether bond. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like DMAP or DCC) significantly influence yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C): To confirm substitution patterns on the benzofuran ring and propanoic acid linkage.
  • IR Spectroscopy: Identifies carbonyl (C=O) stretches from the methoxycarbonyl and carboxylic acid groups.
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms spatial arrangement of functional groups .

Q. What are the primary biological activities under investigation for this compound?

Preliminary studies on structurally similar benzofuran-propanoic acid derivatives suggest potential:

  • Antimicrobial activity: Targeting bacterial cell wall synthesis.
  • Anti-inflammatory effects: Inhibition of COX-2 or NF-κB pathways.
  • Anticancer potential: Apoptosis induction via reactive oxygen species (ROS) modulation. Standard assays include MIC tests, ELISA for cytokine profiling, and MTT assays for cytotoxicity .

Q. How should researchers handle safety concerns related to this compound?

  • Toxicity Data: Current data gaps exist for skin/eye irritation, mutagenicity, and carcinogenicity. Assume precautionary measures (gloves, goggles, fume hoods) .
  • Exposure Control: Monitor airborne concentrations and use engineering controls (e.g., local exhaust ventilation) if handling powdered forms .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst Selection: Use DCC/DMAP for esterification or Mitsunobu conditions for ether bond formation.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Continuous Flow Reactors: Improve efficiency and reduce side reactions in industrial-scale syntheses .

Q. What strategies resolve contradictions in reported biological activity data?

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methoxycarbonyl vs. nitro groups) to isolate bioactive moieties.
  • Dose-Response Curves: Validate activity thresholds and eliminate false positives from assay interference.
  • Metabolic Stability Tests: Assess whether rapid degradation in vitro explains inconsistent in vivo results .

Q. How can computational methods aid in predicting this compound’s reactivity?

  • DFT Calculations: Model electron density distribution to predict sites for electrophilic/nucleophilic attack.
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies.
  • ADMET Prediction Tools: Estimate pharmacokinetic properties (absorption, metabolism) early in drug development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.